molecular formula C11H17N3O3S B2438798 Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate CAS No. 2408966-38-9

Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate

Cat. No.: B2438798
CAS No.: 2408966-38-9
M. Wt: 271.34
InChI Key: MJYGLRDUCHFORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H17N3O3S and its molecular weight is 271.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Modification

Tert-butyl ester derivatives have been explored in various synthesis and structural modification studies. For example, Vorona et al. (2007) investigated the synthesis of tert-butyl ester derivatives, highlighting their potential for structural modifications in the field of organic chemistry (Vorona et al., 2007).

Chemical Properties and Interactions

The study of the chemical properties and interactions of tert-butyl 1,3,4-thiadiazole derivatives is another significant application. Pedregosa et al. (1996) researched the bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole derivatives, providing insights into their chemical interactions (Pedregosa et al., 1996).

Application in Peptide Synthesis

Azetidine-2-carboxylic acid analogs, such as those derived from tert-butyl esters, have been synthesized for potential use in peptide synthesis. Sajjadi and Lubell (2008) conducted a study on the synthesis of these analogs, indicating their usefulness in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Cardioprotective Agents

Tert-butyl derivatives have also been investigated for potential medical applications, such as in the treatment of ischemic heart diseases. Cheng et al. (2006) discovered tert-butyl carboxamide derivatives that exhibit cardioprotective properties (Cheng et al., 2006).

Luminescent Materials

The synthesis of luminescent materials using tert-butyl groups is another area of research. Rybakiewicz et al. (2020) explored the synthesis of organic luminophores using tert-butyl groups, showing their potential in light-emitting diode technology (Rybakiewicz et al., 2020).

Metabolic Studies

Tert-butyl derivatives have been used in metabolic studies as well. Yoo et al. (2008) investigated the metabolism of tert-butyl oxadiazole derivatives in liver microsomes, contributing to the understanding of drug metabolism (Yoo et al., 2008).

Insecticidal Activity

Research into the insecticidal properties of tert-butyl derivatives has also been conducted. Wang et al. (2011) synthesized tert-butyl diacylhydrazine derivatives with 1,2,3-thiadiazole, showing their effectiveness as pest regulators (Wang et al., 2011).

Properties

IUPAC Name

tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(16)14-4-7(5-14)9-13-12-8(6-15)18-9/h7,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYGLRDUCHFORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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